2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
Description
2-Chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide is a synthetic benzamide derivative with a complex heterocyclic structure. Its molecular architecture features a fluorinated benzamide moiety linked to a cyclopentanecarbonyl-substituted dihydroindole core. The presence of electron-withdrawing substituents (chloro and fluoro groups) likely enhances its binding affinity to hydrophobic enzyme pockets, while the cyclopentanecarbonyl group may confer metabolic stability compared to simpler aliphatic chains .
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-18-11-15(23)6-8-17(18)20(26)24-16-7-5-13-9-10-25(19(13)12-16)21(27)14-3-1-2-4-14/h5-8,11-12,14H,1-4,9-10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLAOGDTPCVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be extrapolated from structurally related compounds in the evidence, such as chloroethylamine derivatives (e.g., 2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine) and their isotopic analogs.
Structural Analogues and Functional Group Analysis
Key Observations:
- The target compound’s fluorobenzamide group distinguishes it from the chloroethylamine derivatives in the evidence, which lack aromaticity and amide linkages.
- Chloroethylamines (e.g., ) are primarily alkylating agents with cytotoxic properties, whereas the target compound’s indole and benzamide motifs suggest a role in selective enzyme inhibition.
Physicochemical Properties
Key Observations:
- The target compound’s aromatic systems and amide bonds likely enhance stability under physiological conditions compared to the hydrolytically sensitive chloroethylamines.
- Isotopic labeling in the evidence compounds (14C) enables tracking in metabolic studies, a feature absent in the target compound based on available data.
Limitations of Available Evidence
Note: The isotopic labeling (14C) in the evidence compounds is irrelevant to the target compound’s unlabeled structure but highlights methodological approaches for tracking similar molecules.
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